molecular formula C11H15BrOZn B14877072 4-(BenZyloxy)butylZinc bromide

4-(BenZyloxy)butylZinc bromide

Cat. No.: B14877072
M. Wt: 308.5 g/mol
InChI Key: HRQAHXYDNLYOSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)butylzinc bromide is an organozinc halide reagent supplied as a 0.50 M solution in tetrahydrofuran (THF) . As an air- and moisture-sensitive organometallic compound, it is classified as dangerous goods (UN 2924) and must be handled under inert conditions . This reagent is a valuable synthetic building block in organic chemistry and cross-coupling reactions. The structure of this compound features a zinc atom bonded to a four-carbon alkyl chain, which is terminated by a benzyloxy (-OCH₂C₆H₅) group . The benzylic position within the molecule is a site of notable reactivity, as benzylic C-H bonds are weaker than typical alkyl C-H bonds, facilitating transformations at this carbon . The zinc center acts as a polarizable metal, enabling the reagent to function as a carbon nucleophile. It is commonly employed in transition-metal-catalyzed cross-coupling reactions, such as Negishi couplings, to form new carbon-carbon bonds. This allows researchers to efficiently introduce the 4-(benzyloxy)butyl fragment into more complex molecular architectures. The benzyloxy (BnO-) group serves as a robust protecting group for alcohols, stable under a variety of reaction conditions. A key synthetic advantage of this protecting group is that it can be readily removed in a subsequent step via hydrogenolysis, regenerating the primary alcohol functionality . This makes this compound particularly useful for the synthesis and functionalization of complex molecules, including pharmaceuticals and natural products, where the installation and subsequent deprotection of alcohol groups are required. Please note : This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrOZn

Molecular Weight

308.5 g/mol

IUPAC Name

bromozinc(1+);butoxymethylbenzene

InChI

InChI=1S/C11H15O.BrH.Zn/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h4-8H,1-3,9-10H2;1H;/q-1;;+2/p-1

InChI Key

HRQAHXYDNLYOSL-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CCCOCC1=CC=CC=C1.[Zn+]Br

Origin of Product

United States

Reactivity Profiles and Transformative Applications of 4 Benzyloxy Butylzinc Bromide in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and 4-(benzyloxy)butylzinc bromide is a competent coupling partner in several key palladium-catalyzed transformations.

Negishi Coupling with Aryl, Alkenyl, and Alkyl Halides/Triflates

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org The reaction is known for its broad scope and functional group tolerance. organic-chemistry.orgorganic-chemistry.org

The Negishi coupling exhibits a broad scope with respect to the electrophilic coupling partner. nih.gov Aryl, heteroaryl, and vinyl electrophiles are all viable substrates for this transformation. mit.edu Specifically, this compound can be coupled with a wide range of aryl bromides and activated aryl chlorides, including those that are sterically hindered or electronically deficient. mit.edupitt.edumit.edu The reaction tolerates a variety of functional groups on the electrophile, such as esters, nitriles, and aldehydes. nih.govmit.edu For instance, successful couplings have been reported with ortho- and para-substituted aryl bromides and chlorides. organic-chemistry.org Furthermore, the methodology has been extended to include vinyl bromides and triflates, providing access to "skipped dienes," which are important structural motifs in various natural products. mit.edu The reaction has also been successfully applied to the alkylation of protected bromotryptophan derivatives using various alkyl iodides. d-nb.info

A variety of electrophiles have been successfully coupled in Negishi reactions, demonstrating the versatility of this method. Below is a table summarizing the scope of electrophiles used in these couplings.

Electrophile TypeSpecific ExamplesCatalyst SystemReference(s)
Aryl Bromides2-bromobenzonitrile, 2-bromoanisole, 4-bromo-2-fluorobenzonitrilePd(OAc)2 / CPhos nih.gov
Aryl ChloridesActivated aryl chloridesPd(OAc)2 / CPhos nih.govmit.edu
Heteroaryl BromidesPyridine, pyrimidine, indoles, azaindole, pyrazole (B372694) derivativesPd catalyst mit.edu
Alkenyl BromidesVarious substituted alkenyl bromidesPd catalyst organic-chemistry.org
Alkenyl TriflatesFive- and six-membered cyclic vinyl triflatesPd catalyst mit.edu
Alkyl Iodides1-iodobutane, 13-iodo-2,5,8,11-tetraoxatridecanePd catalyst d-nb.info

The efficiency and stereochemical outcome of Negishi couplings are highly dependent on the choice of catalyst and ligand. organic-chemistry.org The development of new biaryldialkylphosphine ligands, such as CPhos, has been instrumental in promoting the desired reductive elimination step over the undesired β-hydride elimination pathway, particularly in the coupling of secondary alkylzinc halides. nih.govmit.eduorganic-chemistry.org This has enabled the efficient coupling of these reagents with a broad range of aryl bromides and activated chlorides with high selectivity for the branched product. organic-chemistry.org For example, a catalyst system composed of Pd(OAc)2 and CPhos has proven effective for these transformations. nih.gov

The selection of the ligand is critical for the success of the Negishi coupling. The table below illustrates the effect of different ligands on the coupling of isopropylzinc bromide with aryl halides.

LigandSubstrateProduct Yield (%)Reference(s)
CPhos2-bromobenzonitrile95 nih.gov
SPhos2-bromobenzonitrile45 organic-chemistry.org
XPhos2-bromobenzonitrile25 organic-chemistry.org
CPhos2-bromoanisole92 nih.gov

The data clearly indicates the superiority of the CPhos ligand for these specific transformations, leading to significantly higher yields compared to other common biarylphosphine ligands.

Fukuyama Coupling with Thioesters for Ketone Synthesis

The Fukuyama coupling is a palladium-catalyzed reaction between a thioester and an organozinc reagent, which provides a direct route to ketones. wikipedia.orgorganic-chemistry.org This reaction is valued for its high chemoselectivity and mild reaction conditions, tolerating a wide array of functional groups. wikipedia.org Although the precise mechanism is not fully elucidated, it is proposed to proceed through an oxidative addition of the thioester to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to afford the ketone product. wikipedia.orgorganic-chemistry.org Various palladium sources, including Pd/C and Pd(OAc)2, can be employed as catalysts. wikipedia.org This methodology has been successfully applied to the synthesis of complex molecules, including the natural product (+)-biotin. wikipedia.org

Other Transition-Metal Catalyzed Cross-Couplings (e.g., Ni, Co, Fe)

While palladium catalysis is prevalent, other transition metals such as nickel, cobalt, and iron have emerged as viable catalysts for cross-coupling reactions involving organozinc reagents. organic-chemistry.orgnih.govresearchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have been shown to effectively couple unactivated alkyl bromides with alkylzinc halides at room temperature. nih.gov The steric bulk of the NHC ligand is crucial for achieving high yields. nih.gov Nickel catalysis has also been employed in stereoconvergent cross-couplings of racemic benzylic bromides with achiral alkylzinc reagents. nih.gov

Cobalt-Catalyzed Couplings: Cobalt-based catalytic systems, such as those utilizing CoCl2 and isoquinoline, facilitate the cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides. researchgate.netresearchgate.net These reactions provide access to polyfunctionalized diaryl- and aryl-heteroaryl-methane derivatives. researchgate.net Cobalt catalysis offers a more cost-effective and less toxic alternative to palladium. nih.govorganic-chemistry.org

Iron-Catalyzed Couplings: Iron, being abundant and having low toxicity, is an attractive alternative for cross-coupling reactions. nih.gov Iron-catalyzed cross-couplings of organomanganese reagents, which can be prepared from organozinc precursors, with alkenyl halides have been developed. nih.gov These reactions proceed smoothly at room temperature using Fe(acac)3 as a catalyst. nih.gov More broadly, iron catalysts have been shown to be effective in various C-C bond-forming reactions, including those involving Grignard reagents. researchgate.net

Nucleophilic Addition Reactions

While the primary focus of this article is on cross-coupling reactions, it is important to note that organozinc reagents like this compound can also participate in nucleophilic addition reactions. These reactions, however, are less commonly reported in the literature for this specific reagent compared to its extensive use in cross-coupling. The lower reactivity of organozinc reagents compared to their organolithium or Grignard counterparts often necessitates the use of a catalyst or activation method for efficient nucleophilic addition to carbonyl compounds and other electrophiles.

Addition to Carbonyl Compounds (Aldehydes and Ketones)

Organozinc reagents, such as this compound, readily participate in nucleophilic addition to the carbonyl carbon of aldehydes and ketones. This reaction, often carried out in a one-pot procedure known as the Barbier reaction, leads to the formation of secondary and tertiary alcohols, respectively. The reaction proceeds via a nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon.

While specific yield data for the reaction of this compound with a wide array of aldehydes and ketones is not extensively documented in readily available literature, the general reactivity of organozinc reagents in this context is well-established. The reaction is known for its efficiency and for proceeding under milder conditions than those required for many Grignard reactions.

Table 1: Illustrative Addition of this compound to Carbonyl Compounds

EntryAldehyde/KetoneProductExpected Yield Range
1Benzaldehyde1-Phenyl-5-(benzyloxy)pentan-1-olGood to Excellent
2Cyclohexanone1-(4-(Benzyloxy)butyl)cyclohexan-1-olGood to Excellent
3Acetophenone2-Phenyl-6-(benzyloxy)hexan-2-olModerate to Good

Note: The yields presented in this table are hypothetical and based on the general reactivity of similar organozinc reagents. Specific experimental data for this compound was not available in the searched literature.

Michael Additions to α,β-Unsaturated Systems

A significant advantage of organozinc reagents is their propensity to undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. Unlike more reactive organometallics like Grignard reagents, which often favor direct 1,2-addition to the carbonyl group, the softer nature of the organozinc nucleophile directs the attack to the β-carbon of the unsaturated system. This chemoselectivity is a key feature in the synthesis of 1,5-dicarbonyl compounds and other complex molecules.

The reaction of this compound with Michael acceptors such as enones and enoates is expected to proceed smoothly, often catalyzed by copper salts to enhance the rate and selectivity of the conjugate addition.

Table 2: Representative Michael Addition Reactions of this compound

Entryα,β-Unsaturated CompoundProductExpected Yield Range
1Methyl vinyl ketone7-(Benzyloxy)heptan-2-oneGood
2Cyclohexenone3-(4-(Benzyloxy)butyl)cyclohexan-1-oneGood to Excellent
3Ethyl acrylateEthyl 6-(benzyloxy)hexanoateModerate to Good

Note: The yields presented in this table are hypothetical and based on the known behavior of organozinc reagents in Michael additions. Specific experimental data for this compound was not available in the searched literature.

Addition to Cyclic Ethers and Acetals

The ring-opening of strained cyclic ethers, such as epoxides, by organometallic reagents is a powerful method for the formation of carbon-carbon bonds with concomitant introduction of a hydroxyl group. Organozinc reagents, including this compound, can act as nucleophiles in these reactions, typically requiring Lewis acid activation of the epoxide. The attack generally occurs at the less substituted carbon of the epoxide, following an S_N2-type mechanism. While less common, additions to larger cyclic ethers and acetals can also be achieved under specific conditions.

Electrophilic Amination Reactions

The direct formation of carbon-nitrogen bonds is a cornerstone of organic synthesis. Electrophilic amination provides a route to amines from nucleophilic carbon sources. Organozinc reagents have proven to be excellent partners in copper- and iron-catalyzed electrophilic amination reactions. researchgate.netresearchgate.net These methods often utilize hydroxylamine (B1172632) derivatives or organic azides as the electrophilic nitrogen source. The reaction proceeds under mild conditions and demonstrates broad substrate scope, including the use of functionalized organozinc reagents. This suggests that this compound would be a suitable substrate for such transformations, allowing for the direct synthesis of protected amino alcohols.

Functional Group Compatibility and Tolerance in Reactions of this compound

A defining characteristic and significant advantage of organozinc reagents is their remarkable compatibility with a wide range of functional groups. This tolerance obviates the need for extensive protecting group strategies that are often necessary when working with more reactive organometallic compounds.

Stability to Esters, Nitriles, Amides, and Ethers

The moderate reactivity of organozinc reagents like this compound allows them to be prepared and utilized in the presence of various functionalities that would be incompatible with more reactive organometallics. It is well-documented that organozinc reagents are stable in the presence of esters, nitriles, amides, and ethers. sigmaaldrich.com This high degree of functional group tolerance makes them ideal for the synthesis of complex, polyfunctional molecules. The benzyloxy group within the this compound structure itself is a testament to this stability, as ether linkages are generally well-tolerated.

Uncatalyzed Reactions with Highly Electrophilic Partners

Organozinc reagents, such as this compound, exhibit a moderate intrinsic reactivity towards highly electrophilic partners. In the absence of a catalyst, their utility in forming new carbon-carbon bonds with such substrates can be limited, often resulting in modest yields. This section explores the uncatalyzed reactivity profile of organozinc compounds with a focus on their interactions with highly electrophilic species like acyl chlorides.

The reaction of organozinc compounds with acyl chlorides to synthesize ketones is historically known as the Blaise ketone synthesis. wikipedia.org This transformation, in principle, allows for the direct formation of a ketone from an organozinc reagent and an acyl chloride. However, the efficiency of the uncatalyzed Blaise reaction has been a subject of scrutiny. While initial reports by Blaise claimed excellent yields, subsequent investigations by other researchers have often failed to reproduce these results, with yields typically being moderate, in the range of 50% or less. wikipedia.org Consequently, the uncatalyzed reaction is often considered inefficient for the general synthesis of ketones from acyl chlorides. wikipedia.org

The generally accepted mechanism for the Blaise ketone synthesis involves the nucleophilic attack of the organozinc compound on the carbonyl carbon of the acyl chloride. This is followed by the elimination of a zinc halide salt to afford the ketone. The reactivity of the organozinc reagent is crucial in this process. While more reactive than many organometallic counterparts towards some functional groups, their reactivity with acyl chlorides without catalytic activation is often insufficient to drive the reaction to completion with high efficiency.

It is noteworthy that in many modern synthetic protocols, the acylation of organozinc reagents is frequently carried out in the presence of a catalyst, such as iron or nickel salts, to achieve higher yields and broader substrate scope. For instance, iron(II) chloride has been shown to effectively catalyze the acylation of functionalized arylzinc halides and benzylic zinc chlorides. nih.gov Similarly, the presence of a palladium catalyst is often required for the coupling of organozinc reagents with N-acylbenzotriazoles, with no reaction being observed in its absence.

While specific research data on the uncatalyzed reactions of this compound with highly electrophilic partners is not extensively documented in the scientific literature, the general principles of the Blaise reaction can be inferred to apply. The expected product from the reaction of this compound with an acyl chloride, for example, would be a benzyloxy-functionalized ketone.

To illustrate the general scope of the Blaise ketone synthesis, the following table provides a representative, albeit not exhaustive, overview of the reaction.

Organozinc Reagent (R-ZnX)Acyl Chloride (R'-COCl)Product (R-CO-R')Typical Yield (Uncatalyzed)
Ethylzinc iodideAcetyl chloride2-ButanoneModerate wikipedia.org
Phenylzinc chlorideBenzoyl chlorideBenzophenoneModerate wikipedia.org

Table 1: General Examples of the Uncatalyzed Blaise Ketone Synthesis

Inability to Fulfill Request for Specific Chemical Compound Article

Despite a comprehensive search of available scientific literature, we were unable to locate specific research findings or data pertaining exclusively to the chemical compound “this compound” and its stereoselective reactions as outlined in the provided structure.

Our extensive searches focused on identifying diastereoselective and enantioselective transformations involving this particular organozinc reagent. This included targeted queries for:

Diastereoselective transformations promoted by the benzyloxy moiety, including both substrate-controlled and reagent-controlled examples.

Enantioselective syntheses utilizing chiral catalysts for asymmetric additions to aldehydes and enantioselective cross-coupling reactions.

Mechanistic studies and transition state models detailing the influence of the benzyloxy group on stereocontrol.

The search results yielded general information on the stereoselectivity of organozinc reagents, including principles of chelation control in diastereoselective additions, and various examples of enantioselective additions and Negishi cross-coupling reactions with other organozinc compounds. However, none of the retrieved scientific literature specifically detailed the use of this compound in these contexts or provided the requisite data for an in-depth analysis of its stereochemical behavior.

The strict requirement to focus solely on “this compound” and the absence of specific research on this compound within the public domain prevent the generation of a scientifically accurate and informative article that adheres to the provided outline. Creating content without this specific data would necessitate speculation and would not meet the required standards of scientific authority and accuracy.

Therefore, we are unable to generate the requested article at this time. Should research on the stereoselective reactions of this compound become publicly available, the creation of such an article would be feasible.

Stereoselectivity in Reactions Involving 4 Benzyloxy Butylzinc Bromide

Mechanisms of Stereocontrol: Influence of the Benzyloxy Group and Transition State Models

Role of the Ether Oxygen in Chelation Control

The ether oxygen in the benzyloxy group of 4-(benzyloxy)butylzinc bromide can play a pivotal role in directing the stereochemical course of its addition reactions to carbonyl compounds. This is achieved through a mechanism known as chelation control. In this process, the zinc atom of the organozinc reagent coordinates simultaneously with the carbonyl oxygen of the substrate and the ether oxygen of its own side chain, forming a cyclic, conformationally restricted transition state. This chelation imposes a rigid structure that favors the approach of the nucleophilic carbon from a specific face of the carbonyl group, leading to a high degree of diastereoselectivity.

The effectiveness of this chelation is dependent on several factors, including the nature of the Lewis acidic zinc center and the reaction conditions. For instance, in the addition of organozinc reagents to aldehydes containing a coordinating group, the presence of certain Lewis acids can enhance the degree of chelation and, consequently, the diastereoselectivity. It has been demonstrated in related systems that small protecting groups, such as a benzyl (B1604629) ether, favor the formation of a chelated intermediate, leading to the syn diol product upon reaction with an α-chiral aldehyde. researchgate.net This is in contrast to bulky protecting groups, which tend to favor a non-chelated, Felkin-Anh model of addition, resulting in the anti diol. researchgate.net

The formation of a stable five- or six-membered chelate ring is a common strategy to control stereochemistry. In the case of this compound, the distance between the zinc atom and the ether oxygen is suitable for the formation of such a stabilizing intermediate. The strength of this chelation can be influenced by the solvent and the presence of additives. For example, the use of coordinating solvents might compete with the internal ether oxygen for coordination to the zinc, potentially reducing the level of chelation control.

The table below illustrates the effect of different protecting groups on the diastereoselectivity of organozinc additions to α-silyloxy aldehydes, highlighting the general principle of chelation control that is applicable to substrates like this compound.

EntryProtecting Group (PG)Diastereomeric Ratio (syn:anti)
1Trimethylsilyl (TMS)1:99
2Triethylsilyl (TES)1:20
3tert-Butyldimethylsilyl (TBS)1:10
4Benzyl (Bn)>95:5 (in chelation-favoring conditions)

This data is illustrative and based on analogous systems to demonstrate the principle of chelation control.

Computational Modeling of Stereoselective Pathways

Computational chemistry has emerged as a powerful tool for understanding and predicting the stereochemical outcomes of organic reactions. rsc.orgrsc.org In the context of this compound, computational modeling can provide valuable insights into the energetic profiles of the different possible reaction pathways, thereby explaining the observed stereoselectivity.

Theoretical studies can be employed to model the transition states of both chelated and non-chelated pathways in the reactions of this compound with various electrophiles. By calculating the relative energies of these transition states, it is possible to predict which pathway is more favorable and, therefore, which stereoisomer will be the major product. These models can take into account various factors, including the nature of the solvent, the ligands on the zinc atom, and the steric and electronic properties of the reactants. rsc.org

For example, Density Functional Theory (DFT) calculations can be used to visualize the geometry of the chelated transition state involving the ether oxygen. These calculations can confirm the stabilizing effect of the chelation and quantify the energy difference between the diastereomeric transition states. Such studies have been instrumental in understanding the mechanism of similar organometallic reactions, providing a detailed picture of the key interactions that govern stereoselectivity. rsc.org

While specific computational studies on this compound are not extensively reported, the principles derived from modeling other organozinc reagents with coordinating functionalities are directly applicable. These studies consistently show that the formation of a low-energy, chair-like six-membered chelated transition state is a key factor in achieving high diastereoselectivity.

Retention or Inversion of Configuration in Cross-Couplings

The stereochemical outcome of cross-coupling reactions, such as the Negishi coupling, involving chiral organozinc reagents is of significant interest for the synthesis of enantiomerically enriched compounds. organic-chemistry.org The reaction of a chiral secondary organozinc reagent can, in principle, proceed with either retention or inversion of the configuration at the carbon-zinc bond.

The mechanism of the Negishi coupling involves oxidative addition, transmetalation, and reductive elimination steps. The stereochemical outcome is primarily determined during the transmetalation and reductive elimination steps. It is generally observed that Negishi cross-coupling reactions of secondary alkylzinc reagents proceed with retention of configuration. organic-chemistry.orgnih.gov This is attributed to a mechanism where the transmetalation from zinc to the palladium catalyst occurs with retention of stereochemistry, and the subsequent reductive elimination from the palladium(II) intermediate also proceeds with retention.

For a chiral center at the carbon attached to zinc, as could be the case in derivatives of this compound, this retention of configuration is a highly valuable feature, as it allows for the transfer of stereochemical information from the organozinc reagent to the final product.

The table below summarizes the general stereochemical outcome observed in Negishi-type cross-coupling reactions of secondary organozinc reagents.

Organozinc ReagentCoupling PartnerCatalyst SystemStereochemical Outcome
Chiral secondary alkylzinc halideAryl halidePd/Phosphine ligandPredominantly Retention
Chiral secondary alkylzinc halideVinyl halidePd/Phosphine ligandPredominantly Retention

This table presents the generally accepted stereochemical outcome for Negishi couplings of secondary organozinc reagents and is expected to be applicable to reactions involving chiral derivatives of this compound.

Chemoselectivity in Reactions Involving 4 Benzyloxy Butylzinc Bromide

Selective Reactivity in Polyfunctionalized Substrates

Organozinc compounds are known for their moderate reactivity, which translates to a higher tolerance for various functional groups compared to more reactive organometallic reagents like Grignard or organolithium reagents. wikipedia.orgorganicreactions.org This inherent property is central to the chemoselectivity observed in reactions with 4-(Benzyloxy)butylzinc bromide.

In the presence of multiple electrophilic centers, such as ketones, esters, and halides, this compound can exhibit remarkable selectivity. This is largely due to the covalent nature of the carbon-zinc bond, which renders it less reactive towards moderately polar electrophiles like aldehydes, ketones, and esters. organicreactions.org However, in the presence of a suitable transition metal catalyst, its reactivity can be precisely directed towards specific electrophilic sites, most notably in cross-coupling reactions.

For instance, in a molecule containing both a ketone and an aryl bromide, the palladium-catalyzed Negishi coupling reaction with this compound will preferentially occur at the carbon-bromine bond, leaving the ketone moiety intact. This selectivity is a cornerstone of modern synthetic strategy, enabling the assembly of complex architectures without the need for extensive protection-deprotection sequences. The choice of catalyst and ligands can further fine-tune this selectivity.

The primary application of this compound is in the formation of new carbon-carbon bonds. organicreactions.orgsigmaaldrich.com Its utility shines in scenarios where competing reactions, such as addition to carbonyls or protonolysis, are possible. The tolerance of organozinc reagents to functional groups like esters is a significant advantage. wikipedia.org

The Negishi cross-coupling reaction is a prime example of this selective bond formation. wikipedia.org When coupled with an organic halide, this compound, in the presence of a palladium or nickel catalyst, efficiently forms a new carbon-carbon bond. wikipedia.org The reaction conditions can be mild, and the presence of the benzyloxy group is well-tolerated. This allows for the introduction of the benzyloxybutyl moiety into a wide range of organic molecules with high fidelity.

Impact of Catalyst Systems and Ligands on Chemoselectivity

The chemoselectivity of reactions involving this compound is not solely dependent on the intrinsic properties of the organozinc reagent but is heavily influenced by the choice of catalyst and coordinating ligands.

Palladium and nickel complexes are the most common catalysts for cross-coupling reactions involving organozinc reagents. wikipedia.orgescholarship.org Both can effectively catalyze the formation of carbon-carbon bonds, but their reactivity profiles can differ, allowing for a degree of control over the reaction's chemoselectivity.

Palladium catalysts are widely used and generally offer high yields and excellent functional group tolerance. organicreactions.orgresearchgate.net They are particularly effective in coupling with aryl, vinyl, and allyl halides. wikipedia.org

Nickel catalysts are often a more cost-effective alternative and can exhibit unique reactivity, sometimes enabling couplings that are challenging with palladium. escholarship.orgsquarespace.com They have been shown to be active in coupling reactions with a variety of partners. nih.govpolyu.edu.hk

Cobalt catalysts have also emerged as viable options, offering different selectivity profiles and reactivity under specific conditions.

The choice between these catalysts can be crucial in a polyfunctionalized substrate where multiple reaction pathways are possible. For example, the selection of a specific nickel catalyst might favor coupling with an aryl chloride over an aryl bromide, a selectivity that might be different with a palladium catalyst.

Ancillary ligands play a critical role in modulating the reactivity and stability of the metal catalyst, thereby preventing undesired side reactions. Two common unwanted pathways in cross-coupling reactions are β-hydride elimination and homocoupling.

β-Hydride Elimination: This process can be a significant issue, particularly when using alkyl organometallic reagents. researchgate.net The choice of ligand can influence the geometry and electron density at the metal center, thereby suppressing this pathway. Bulky electron-rich phosphine ligands, for example, can stabilize the metal-alkyl intermediate and disfavor the formation of the transition state required for β-hydride elimination. organic-chemistry.org

Homocoupling: The formation of a symmetrical product from the coupling of two organozinc reagents is another potential side reaction. Ligands can help to minimize this by controlling the rate of the desired cross-coupling relative to the undesired homocoupling pathway. nih.gov For instance, certain ligands can prevent the exchange of organic groups on the catalyst that can lead to homocoupled products. nih.gov

Table 1: Influence of Catalysts and Ligands on Reaction Outcomes

Catalyst System Primary Function Common Side Reactions Mitigated
Palladium with Phosphine Ligands High-yield cross-coupling Homocoupling
Nickel with Bidentate Ligands Coupling with less reactive electrophiles β-Hydride Elimination
Cobalt Complexes Alternative selectivity profiles Varies with ligand

Strategic Use of the Benzyloxy Protecting Group in Chemoselective Transformations

The benzyloxy group in this compound is not merely a passive spectator; it is a strategic element that enables a range of chemoselective transformations.

The benzyl (B1604629) group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions, including those typically employed for organozinc chemistry. organic-chemistry.orgcommonorganicchemistry.com It is generally stable to both acidic and basic conditions, as well as to many oxidizing and reducing agents. researchgate.net This stability ensures that the hydroxyl functionality remains masked during the carbon-carbon bond-forming step, preventing it from interfering with the desired reaction.

Following the successful coupling reaction, the benzyloxy group can be selectively removed to unveil the primary alcohol. A common method for deprotection is catalytic hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas. jk-sci.com This method is often clean and high-yielding. Alternative methods for benzyl ether cleavage include the use of strong acids or oxidizing agents, although these are less common due to their harsher conditions. organic-chemistry.org The ability to deprotect the alcohol post-coupling significantly enhances the synthetic utility of this compound, allowing for the introduction of a functionalized alkyl chain that can be further elaborated.

Mechanistic Investigations and Theoretical Studies of 4 Benzyloxy Butylzinc Bromide Reactivity

Computational Chemistry Approaches

Computational chemistry provides powerful tools to model and predict the behavior of chemical systems at an atomic level. For 4-(Benzyloxy)butylzinc bromide, these methods offer insights into its structure, stability, and reaction pathways.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are instrumental in mapping out the potential energy surfaces of its reactions. researchgate.netresearchgate.netpku.edu.cnnih.gov

Researchers can model the step-by-step mechanism of, for example, a Negishi cross-coupling reaction involving this compound. These calculations can identify the transition state structures and determine the activation energies for key steps such as transmetalation and reductive elimination. For instance, a hypothetical reaction pathway for the coupling of this compound with an aryl halide, catalyzed by a palladium complex, can be computationally explored.

Table 1: Illustrative DFT-Calculated Energies for a Hypothetical Negishi Coupling Reaction

StepSpeciesRelative Energy (kcal/mol)
1Pd(0)L2 + Ar-X0.0
2Oxidative Addition TS+15.2
3Ar-Pd(II)-X(L2)-5.7
4Transmetalation TS+12.8
5Ar-Pd(II)-R(L2)-8.3
6Reductive Elimination TS+18.5
7Ar-R + Pd(0)L2-25.0

This table presents hypothetical data to illustrate the application of DFT in analyzing reaction pathways.

While DFT calculations are often performed on isolated molecules in the gas phase, the solution-phase behavior of this compound is critical to its real-world applications. Ab initio molecular dynamics (AIMD) simulations can model the dynamic interactions between the organozinc reagent and solvent molecules. researchgate.netchemrxiv.org These simulations provide a more realistic picture of the compound's structure in solution, accounting for the formation of solvent complexes and aggregates. researchgate.netchemrxiv.org For this compound in a solvent like tetrahydrofuran (B95107) (THF), AIMD can reveal the preferred coordination number of the zinc atom and the dynamic exchange of solvent molecules.

The nature of the zinc-carbon bond is a key determinant of the reactivity of this compound. wikipedia.org This bond possesses a significant covalent character, rendering it less reactive than the corresponding Grignard or organolithium reagents. organicreactions.org Computational models can quantify the polarity of the Zn-C bond by calculating the partial charges on the zinc and carbon atoms. This information helps in understanding the nucleophilicity of the butyl group and predicting its reactivity towards various electrophiles.

Spectroscopic Studies of Reaction Intermediates (e.g., X-ray Absorption Spectroscopy)

Spectroscopic techniques provide experimental validation for the structures and intermediates proposed by computational studies. X-ray Absorption Spectroscopy (XAS) is a particularly powerful tool for probing the local electronic and geometric structure of the zinc atom in this compound, both in solid-state and in solution. researchgate.netchemrxiv.orgacs.org By analyzing the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum, researchers can gain insights into the oxidation state, coordination environment, and bond distances around the zinc center. researchgate.netchemrxiv.orgacs.org This technique is invaluable for characterizing short-lived reaction intermediates that may not be observable by other methods. researchgate.netchemrxiv.orgacs.org

Understanding the Activation and Transmetalation Processes

The formation of organozinc reagents from metallic zinc and an organic halide often requires an activation step. nih.gov This can involve the use of activating agents that clean the zinc surface and facilitate the oxidative addition. nih.gov

The crucial step in many cross-coupling reactions is transmetalation, where the organic group from the zinc reagent is transferred to the transition metal catalyst (e.g., palladium or nickel). organicreactions.org For this compound, this process involves the coordination of the organozinc compound to the metal center, followed by the transfer of the benzyloxybutyl group and the formation of a zinc halide salt. The presence of the ether oxygen in the benzyloxybutyl group could potentially influence the rate and mechanism of this process through intramolecular coordination to the zinc or the transition metal center.

Advanced Synthetic Applications and Future Research Directions

Synthesis of Complex Natural Products and Pharmaceutical Intermediates

While specific total syntheses explicitly naming 4-(benzyloxy)butylzinc bromide are not prevalent in the literature, its role as a functionalized alkylzinc halide positions it as a key intermediate for constructing complex molecular architectures. Organozinc reagents are prized for their high functional group tolerance and are frequently used in the late-stage construction of carbon-carbon bonds in the synthesis of pharmaceuticals and natural products. acs.orgsigmaaldrich.comdokumen.pub

The primary application for a reagent like this compound is in palladium- or nickel-catalyzed Negishi cross-coupling reactions. wikipedia.orgwikipedia.org This reaction allows for the efficient formation of a C(sp³)–C(sp²) or C(sp³)–C(sp³) bond, attaching the four-carbon chain to an aryl, heteroaryl, or vinyl group. The benzyloxy-protected hydroxyl group is stable to these conditions and can be deprotected in a later step via hydrogenolysis to reveal the primary alcohol. This two-step sequence is a powerful strategy for introducing a hydroxybutyl side chain, a common motif in many biologically active molecules, including certain statin analogues and other pharmaceutical intermediates. acs.org

Development of Novel Methodologies Leveraging the Unique Reactivity of this compound

Research is expanding beyond traditional palladium-catalyzed couplings to explore new transformations that leverage the specific reactivity of functionalized alkylzinc bromides. One promising area is their use in multicomponent reactions. For instance, alkylzinc bromides have been successfully employed as nucleophiles in three-component Mannich-type reactions to generate complex α-branched amines. beilstein-journals.orgnih.gov In these systems, primary organozinc bromides, such as this compound, were found to be more efficient than their secondary counterparts when the reaction was conducted in THF with lithium chloride as an additive. beilstein-journals.orgnih.gov This highlights a unique reactivity profile that can be exploited for the convergent synthesis of novel amine-containing structures.

Furthermore, the development of cross-coupling reactions using more earth-abundant and cost-effective metals is a major research thrust. Cobalt-catalyzed cross-couplings of functionalized alkylzinc reagents with (hetero)aryl halides have been shown to be highly effective. nih.gov Applying these cobalt-based methodologies to this compound could provide more sustainable and economical pathways for synthesizing key intermediates.

Exploration of Alternative Protecting Groups and Their Influence on Organozinc Reactivity

The choice of protecting group for the hydroxyl moiety is critical, as it can influence both the stability and reactivity of the organozinc reagent. youtube.comorganicchemistrytutor.com The benzyl (B1604629) (Bn) group in this compound is robust and can be removed under mild hydrogenolysis conditions. However, exploring alternatives could unlock different reactivity patterns or offer orthogonality for more complex syntheses. uwindsor.ca

The steric and electronic properties of the protecting group can affect the rate of organozinc formation and its subsequent participation in catalytic cycles. pearson.com For example, bulkier silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) could sterically hinder the approach to the zinc center, potentially altering reactivity in coupling reactions compared to the less bulky benzyl ether. Conversely, protecting groups with different electronic properties may influence the nucleophilicity of the organozinc reagent.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting Group Abbreviation Typical Protection Conditions Typical Deprotection Conditions Stability Profile
Benzyl Bn NaH, BnBr H₂, Pd/C Stable to most acids/bases, organometallics.
tert-Butyldimethylsilyl TBDMS TBDMSCl, imidazole TBAF; mild acid Labile to fluoride (B91410) ions and acid.
Triisopropylsilyl TIPS TIPSCl, imidazole TBAF; acid More stable to acid than TBDMS due to steric bulk.
Methoxymethyl MOM MOMCl, DIPEA Acid (e.g., HCl in MeOH) Labile to strong acid.

Towards Sustainable and Green Chemistry Approaches in Organozinc Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, focusing on the use of greener solvents, maximizing atom economy, and reducing waste. mdpi.comacsgcipr.org

Solvent Effects and Green Solvents

The choice of solvent is critical for both the synthesis of the organozinc reagent and its subsequent reactions. Tetrahydrofuran (B95107) (THF) is the conventional solvent, but its derivation from petrochemical sources and concerns over peroxide formation have driven the search for alternatives. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior green solvent for organometallic chemistry. nih.govd-nb.infosciencemadness.org Derived from renewable resources like corncobs, 2-MeTHF offers several advantages over THF, including a higher boiling point, lower water miscibility (which simplifies aqueous workups), and greater stability towards organometallic reagents. nih.govwikipedia.org The use of 2-MeTHF for the preparation and reaction of this compound would represent a significant step towards a more sustainable process. beilstein-journals.orgnih.gov

Table 2: Comparison of THF and 2-MeTHF as Solvents

Property Tetrahydrofuran (THF) 2-Methyltetrahydrofuran (2-MeTHF)
Source Petrochemical Renewable (biomass)
Boiling Point 66 °C 80 °C
Water Miscibility Fully miscible Partially miscible (~14 g/100 g)
Stability to Strong Base Prone to deprotonation/decomposition More stable due to steric hindrance

Atom Economy and Waste Reduction

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wiley-vch.de Cross-coupling reactions like the Negishi coupling are generally considered to have high atom economy. scribd.com For example, the palladium-catalyzed coupling of this compound with an aryl bromide produces the desired product and zinc bromide salts. This is significantly more atom-economical than classical multi-step alternatives, such as a Wittig reaction followed by reduction, which generate stoichiometric amounts of triphenylphosphine (B44618) oxide waste. Minimizing such waste streams is a key goal in developing greener synthetic routes. researchgate.net

Synergistic Combinations with Other Organometallic Reagents

The reactivity of this compound can be further modulated and expanded through synergistic combinations with other metals, most notably copper. While organozinc reagents are excellent for cross-coupling reactions, they are generally poor nucleophiles for other important transformations like 1,4-conjugate additions.

Through a process called transmetalation, an organozinc reagent can be converted into a more reactive organocuprate (a Gilman-type reagent) by treatment with a copper(I) salt, such as CuCN·2LiCl. d-nb.infocam.ac.ukyoutube.com The resulting (benzyloxy)butyl-containing copper reagent can then participate in reactions that the parent organozinc compound cannot, such as efficient conjugate additions to α,β-unsaturated ketones or substitutions on allylic electrophiles. researchgate.net This synergistic Cu/Zn approach dramatically broadens the synthetic utility of the initial organozinc building block, allowing a single precursor to be channeled into multiple reaction pathways. Future research will likely continue to explore new catalytic systems, such as those involving iron or cobalt, that can work in concert with organozinc reagents to enable novel and more efficient transformations. dokumen.pubnih.gov

Q & A

Q. Can flow chemistry improve the scalability of this compound synthesis?

  • Protocol Development :
  • Continuous Lithiation : Use microreactors to maintain low temperatures (−78°C) and precise residence times.
  • In-line Analytics : Integrate IR or UV probes for real-time monitoring of intermediate formation.
  • Scalability Data : Compare batch vs. flow yields; target >80% conversion with <5% side products .

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